Butan-1-ol;yttrium

Catalog No.
S1795658
CAS No.
111941-71-0
M.F
C12H30O3Y
M. Wt
311.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butan-1-ol;yttrium

CAS Number

111941-71-0

Product Name

Butan-1-ol;yttrium

IUPAC Name

butan-1-ol;yttrium

Molecular Formula

C12H30O3Y

Molecular Weight

311.27 g/mol

InChI

InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3;

InChI Key

DFOMPYFFBAELGP-UHFFFAOYSA-N

SMILES

CCCCO.CCCCO.CCCCO.[Y]

Canonical SMILES

CCCCO.CCCCO.CCCCO.[Y]

Precursor for SOFC Electrode Materials

Yttrium(III) butoxide solution serves as a precursor for creating composite film electrodes in SOFCs []. SOFCs are a promising clean energy technology that converts chemical energy into electricity through an electrochemical reaction at high temperatures. Yttrium-based materials are crucial components of SOFCs due to their excellent ionic conductivity and chemical stability at these elevated temperatures [].

Butan-1-ol, also known as n-butanol, is a primary alcohol with the chemical formula C4H10OC_{4}H_{10}O. It appears as a colorless liquid with a slightly sweet odor and is one of four isomers of butanol. Its structure consists of a straight-chain of four carbon atoms, with the hydroxyl group (-OH) attached to the first carbon, making it a primary alcohol. The compound has a molar mass of 74.12 g/mol, a density of 0.81g/cm30.81g/cm^3, a melting point of -89.8 °C, and a boiling point of 117.7 °C .

Butan-1-ol is produced naturally during fermentation processes involving sugars and is present in various foods and beverages. It serves multiple industrial purposes, including its use as a solvent in the production of coatings, plastics, and resins .

  • Esterification: Reacts with acids to form esters.
    Butan 1 ol+AcidEster+Water\text{Butan 1 ol}+\text{Acid}\rightarrow \text{Ester}+\text{Water}
  • Oxidation: Can be oxidized to butanoic acid using potassium permanganate or chromic acid.
    CH3CH2CH2CH2OH+[O]CH3CH2CH2COOH\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}+[O]\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COOH}
  • Dehydration: When passed over a catalyst like silicon(IV) oxide, it can lose water to form butene.
    CH3CH2CH2CH2OHΔButene+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}\xrightarrow{\Delta}\text{Butene}+H_2O
  • Halogenation: Reacts with halogens such as hydrogen bromide to form alkyl halides.
    CH3CH2CH2CH2OH+HBrCH3CH2CH2Br+H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}+HBr\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Br}+H_2O

Butan-1-ol exhibits various biological activities. It is recognized as a metabolite produced by certain yeast species during fermentation processes, particularly by Saccharomyces cerevisiae. This compound has been studied for its potential effects on human health, including its role as an alcohol that can influence metabolic pathways and its potential toxicity at high concentrations .

Additionally, butan-1-ol has been used in studies examining its effects on cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers .

Butan-1-ol can be synthesized through several methods:

  • Hydroformylation: The predominant industrial method involves the reaction of propylene with synthesis gas (carbon monoxide and hydrogen) to produce butyraldehyde, which is then hydrogenated to yield butan-1-ol.
  • Fermentation: Historically produced by the fermentation of carbohydrates using bacteria such as Clostridium acetobutylicum.
  • Reppe Reaction: Involves the reaction of propylene with carbon monoxide and water:
    CH3CH=CH2+H2O+2COCH3CH2CH2CH2OH+CO2CH_3CH=CH_2+H_2O+2CO\rightarrow CH_3CH_2CH_2CH_2OH+CO_2
  • Reduction of Butyric Acid: Butyric acid can be reduced using lithium aluminum hydride or other reducing agents to form butan-1-ol.

Butan-1-ol has various applications across different industries:

  • Solvent: Widely used as a solvent in paints, coatings, and adhesives due to its ability to dissolve many organic compounds.
  • Intermediate: Serves as an intermediate in the production of butyl acetate, which is used in paints and coatings.
  • Flavoring Agent: Utilized as an artificial flavoring agent in food products such as ice cream and baked goods .
  • Fuel Additive: Investigated for its potential use as a biofuel or fuel additive due to its favorable combustion properties.

Research on interaction studies involving butan-1-ol often focuses on its effects on biological systems and its interactions with other chemicals:

  • Membrane Interaction: Studies have shown that butan-1-ol can alter membrane fluidity and permeability due to its structural properties.
  • Toxicology Studies: Investigations into the toxic effects of butan-1-ol have indicated potential neurotoxic effects at high exposure levels.
  • Ligand Exchange Reactions: Butan-1-ol has been studied for its role in ligand exchange processes in coordination chemistry, particularly when used as a solvent for metal cations .

Several compounds share structural similarities with butan-1-ol, including:

Compound NameStructureUnique Characteristics
Butan-2-olC4H10OC_{4}H_{10}OSecondary alcohol; different physical properties
IsobutanolC4H10OC_{4}H_{10}OBranched structure; used as a fuel additive
Tert-butanolC4H10OC_{4}H_{10}OTertiary alcohol; less toxic than other alcohols
EthanolC2H6OC_{2}H_{6}OCommonly used alcohol; lower molecular weight

Each of these compounds exhibits unique characteristics that differentiate them from butan-1-ol, particularly regarding their reactivity, physical properties, and applications in various fields.

Butan-1-ol;yttrium, also known as yttrium butoxide, is a coordination compound where yttrium forms a complex with butanol ligands. The molecular formula of this compound is Y(OC₄H₉)₃ or C₁₂H₂₇O₃Y [11] [13]. In this structure, the yttrium atom is coordinated to three butoxide ligands through oxygen atoms, forming a metal alkoxide complex [12].

The structural arrangement features a central yttrium atom bonded to oxygen atoms, which are in turn connected to butyl chains. Each butoxide ligand (OC₄H₉) consists of an oxygen atom bonded to a four-carbon chain (butyl group) [6] [11]. The butyl group in each ligand has a linear structure with the formula CH₃CH₂CH₂CH₂- attached to the oxygen atom that coordinates to the yttrium center [3] [6].

The coordination geometry around the yttrium atom can vary depending on additional coordinating molecules or solvents present. In its basic form, the yttrium atom typically adopts a coordination number of six to eight, resulting in a distorted octahedral or square antiprismatic geometry [13] [8]. This variability in coordination is characteristic of yttrium compounds due to the relatively large size of the yttrium(III) ion and its tendency for coordination expansion [13].

Physical Characteristics

State of Matter and Appearance

Yttrium butoxide is typically encountered as a solution rather than in its pure form. In its standard commercial preparation, it exists as a yellow liquid dissolved in toluene at a concentration of 0.5 molar [25] [26]. The yellow coloration is characteristic of many yttrium compounds in solution [11].

The pure compound itself would be expected to be a solid at room temperature based on the properties of similar metal alkoxides, but it is highly reactive with moisture and air, making it difficult to isolate and handle in pure form [7] [12]. For practical applications and research purposes, the compound is therefore maintained in solution form, which provides greater stability and ease of handling [25] [11].

PropertyDescription
Physical StateLiquid (in solution)
AppearanceYellow liquid (in toluene solution)
StabilityReactive with moisture and air
Commercial Form0.5 M solution in toluene

Boiling Point and Thermal Properties

The boiling point of yttrium butoxide solution is reported to be approximately 109°C [25] [26]. This thermal property is important for applications involving this compound, particularly in sol-gel processes and thin film deposition where controlled evaporation of the solvent is required [11] [25].

The thermal behavior of yttrium butoxide is characterized by its tendency to decompose upon heating rather than simply evaporating intact. When heated, the compound undergoes thermal decomposition to form yttrium oxide (Y₂O₃) and organic byproducts [7] [13]. This property is utilized in materials science applications where yttrium oxide films or nanoparticles are desired [25].

The flash point of the solution is reported to be 46°F (approximately 7.8°C), which indicates the volatile nature of the solvent component of the commercial preparation [28] [31]. This low flash point necessitates careful handling of the solution under appropriate safety conditions [25] [28].

Density and Solution Properties

The density of yttrium butoxide solution (0.5 M in toluene) is approximately 0.9 g/mL at 25°C [25] [26]. This physical property is important for volumetric calculations in laboratory and industrial applications [28].

The solution properties of yttrium butoxide are characterized by its solubility in organic solvents and its reactivity with protic solvents. It is soluble in non-polar and moderately polar organic solvents such as toluene, hexane, and tetrahydrofuran [11] [12]. However, it reacts with protic solvents like water and alcohols, undergoing hydrolysis or alcoholysis reactions [7] [12].

The refractive index of the solution is reported to be n₂₀/D 1.495, which is a useful property for characterization and quality control purposes [25] [31]. This optical property can be used to verify the concentration and purity of the solution [28].

PropertyValue
Density0.9 g/mL at 25°C
Refractive Indexn₂₀/D 1.495
SolubilitySoluble in non-polar and moderately polar organic solvents
ReactivityReacts with protic solvents (water, alcohols)

Electronic Structure and Bonding

The electronic structure of yttrium butoxide is characterized by the electronic configuration of yttrium and the nature of its bonding with oxygen atoms of the butoxide ligands [22] [13]. Yttrium has an electronic configuration of [Kr] 4d¹ 5s², but in the yttrium butoxide complex, it exists in the +3 oxidation state, resulting in a [Kr] configuration for the yttrium ion [4] [7].

The bonding between yttrium and oxygen in yttrium butoxide is predominantly ionic in character, consistent with the large electronegativity difference between yttrium and oxygen [13] [22]. However, there is also a significant covalent contribution to the bonding, arising from the interaction between the empty d-orbitals of yttrium and the filled p-orbitals of oxygen [22] [8].

The yttrium-oxygen bond length in yttrium alkoxides typically ranges from 2.1 to 2.3 Å, reflecting the ionic radius of yttrium(III) and the nature of the bonding [13] [8]. The oxygen-carbon bonds in the butoxide ligands are primarily covalent, with typical bond lengths of 1.4-1.5 Å [13] [12].

The coordination environment around the yttrium atom influences its electronic properties through ligand field effects [8] [13]. The d-orbitals of yttrium, though empty in the +3 oxidation state, are split in energy due to the electrostatic field created by the surrounding ligands [22] [8]. This splitting affects the spectroscopic properties and reactivity of the complex [13] [22].

PropertyDescription
Yttrium Electronic Configuration[Kr] 4d¹ 5s²
Yttrium Oxidation State+3
Y-O Bond TypePredominantly ionic with covalent character
Y-O Bond Length2.1-2.3 Å
O-C Bond TypeCovalent
O-C Bond Length1.4-1.5 Å
Bonding OrbitalsY(4d, 5s, 5p) and O(2p)

Spectroscopic Properties

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and bonding of yttrium butoxide [17] [18]. The proton (¹H) NMR spectrum of the butoxide ligands in the complex shows characteristic signals corresponding to the different hydrogen environments in the butyl chain [17] [23].

The ¹H NMR spectrum of the butoxide ligands typically displays signals in the range of 0.9-4.3 ppm, corresponding to the alkyl protons [17] [18]. The terminal methyl group (CH₃) of the butyl chain appears as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene group [17] [23]. The methylene groups (CH₂) show more complex splitting patterns: the central methylene groups appear as multiplets at around 1.4-1.6 ppm, while the methylene group adjacent to the oxygen atom resonates at a higher chemical shift of approximately 3.6-4.3 ppm due to the deshielding effect of the electronegative oxygen [17] [16].

Carbon-13 (¹³C) NMR spectroscopy of yttrium butoxide shows signals for the carbon atoms of the butoxide ligands in the range of 13-65 ppm [19] [18]. The terminal methyl carbon typically appears at around 13-14 ppm, the central methylene carbons at 18-35 ppm, and the carbon adjacent to oxygen at 60-65 ppm [19] [18].

ComponentSpectroscopic TypeChemical Shift (δ ppm)Assignment
Butoxide Ligand¹H NMR0.9 (triplet)CH₃ terminal methyl
Butoxide Ligand¹H NMR1.4 (multiplet)CH₂ methylene (C-2)
Butoxide Ligand¹H NMR1.6 (quintuplet)CH₂ methylene (C-3)
Butoxide Ligand¹H NMR3.6-4.3 (triplet)CH₂ adjacent to O
Butoxide Ligand¹³C NMR13-14Terminal methyl carbon
Butoxide Ligand¹³C NMR18-35Methylene carbons
Butoxide Ligand¹³C NMR60-65Carbon adjacent to O

Infrared Spectroscopic Profile

Infrared (IR) spectroscopy is a powerful technique for characterizing the bonding and functional groups in yttrium butoxide [20] [12]. The IR spectrum of this compound exhibits characteristic absorption bands associated with both the organic butoxide ligands and the metal-oxygen bonds [20] [13].

The C-H stretching vibrations of the butyl groups appear in the region of 2850-2970 cm⁻¹, with multiple bands corresponding to the different types of C-H bonds (methyl and methylene) [20] [5]. The C-H bending vibrations are observed in the range of 1450-1470 cm⁻¹ [20] [12].

The C-O stretching vibrations, which are particularly important in metal alkoxides, appear in the region of 1000-1200 cm⁻¹ [20] [13]. These bands are often complex due to coupling with other vibrational modes and can provide information about the coordination mode of the alkoxide ligands [13] [12].

The metal-oxygen (Y-O) stretching vibrations are typically observed in the low-frequency region of the spectrum, approximately 400-600 cm⁻¹ [13] [7]. These bands are characteristic of the coordination compound and can provide information about the strength and nature of the metal-oxygen bonds [13] [20].

ComponentWavenumber (cm⁻¹)Assignment
Yttrium Butoxide2850-2970C-H stretching of butyl groups
Yttrium Butoxide1450-1470C-H bending of butyl groups
Yttrium Butoxide1000-1200C-O stretching of alkoxide
Yttrium Butoxide400-600Y-O stretching

Mass Spectrometric Characterization

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of yttrium butoxide [21] [24]. The molecular ion peak for yttrium butoxide (Y(OC₄H₉)₃) would be expected at m/z 308, corresponding to the molecular weight of the compound [21] [11].

However, the molecular ion peak is typically of low intensity due to the relatively weak metal-oxygen bonds and the tendency of metal alkoxides to fragment easily under mass spectrometric conditions [21] [24]. The fragmentation pattern of yttrium butoxide is characterized by the sequential loss of butoxide groups [21] [11].

Common fragment ions include those resulting from the loss of one butoxide group (m/z 235) and two butoxide groups (m/z 162) [21] [24]. These fragments provide structural information and confirm the presence of three butoxide ligands coordinated to the yttrium center [11] [21].

Additional fragment ions may arise from the butoxide ligands themselves, similar to those observed in the mass spectrum of butan-1-ol, such as fragments at m/z 56 ([C₄H₈]⁺ from loss of OH), m/z 43 ([C₃H₇]⁺), and m/z 41 ([C₃H₅]⁺) [21] [24].

Componentm/z ValueRelative IntensityAssignment
Yttrium Butoxide308LowMolecular ion [Y(OC₄H₉)₃]⁺
Yttrium Butoxide235MediumLoss of one butoxide group
Yttrium Butoxide162MediumLoss of two butoxide groups
Butoxide Fragment56High[C₄H₈]⁺ from loss of OH
Butoxide Fragment43Medium[C₃H₇]⁺ propyl cation
Butoxide Fragment41Medium[C₃H₅]⁺ allyl cation

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

311.125333 g/mol

Monoisotopic Mass

311.125333 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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